molecular formula C12H17I B1626424 1-Iodo-2,4-bis(propan-2-yl)benzene CAS No. 2100-20-1

1-Iodo-2,4-bis(propan-2-yl)benzene

Cat. No. B1626424
CAS RN: 2100-20-1
M. Wt: 288.17 g/mol
InChI Key: FOQSTELRKYHMFD-UHFFFAOYSA-N
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Description

1-Iodo-2,4-bis(propan-2-yl)benzene, also known as DIBPI, is a chemical compound that has been widely used in scientific research. It is a halogenated benzene derivative that has shown promising results in various experiments.

Mechanism of Action

1-Iodo-2,4-bis(propan-2-yl)benzene has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to bind to DNA and RNA, which can lead to the inhibition of transcription and translation. The exact mechanism of action of 1-Iodo-2,4-bis(propan-2-yl)benzene is still not fully understood, and further research is needed to elucidate its mode of action.
Biochemical and Physiological Effects:
1-Iodo-2,4-bis(propan-2-yl)benzene has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can be beneficial in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been shown to have antimicrobial and antifungal properties, which can be useful in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

1-Iodo-2,4-bis(propan-2-yl)benzene has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily confirmed by various spectroscopic techniques. It has also been shown to have low toxicity, which makes it a safe compound to work with. However, 1-Iodo-2,4-bis(propan-2-yl)benzene has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has limited stability, and its reactivity can be affected by various factors such as pH and temperature.

Future Directions

There are several future directions for the research on 1-Iodo-2,4-bis(propan-2-yl)benzene. One of the areas of interest is the development of new drugs and bioactive molecules based on the structure of 1-Iodo-2,4-bis(propan-2-yl)benzene. Another area of interest is the study of the mechanism of action of 1-Iodo-2,4-bis(propan-2-yl)benzene and its interaction with various biomolecules. Further research is also needed to explore the potential applications of 1-Iodo-2,4-bis(propan-2-yl)benzene in material science and nanotechnology.
Conclusion:
In conclusion, 1-Iodo-2,4-bis(propan-2-yl)benzene is a promising compound that has shown potential in various scientific research applications. Its synthesis method is relatively simple, and its purity can be easily confirmed by various spectroscopic techniques. It has several biochemical and physiological effects, which can be beneficial in the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.

Scientific Research Applications

1-Iodo-2,4-bis(propan-2-yl)benzene has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. It has been used as a building block in the synthesis of various compounds such as ligands, polymers, and dendrimers. It has also been used as a precursor in the synthesis of various drugs and bioactive molecules.

properties

IUPAC Name

1-iodo-2,4-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17I/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQSTELRKYHMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)I)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475947
Record name 1-Iodo-2,4-di(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2100-20-1
Record name 1-Iodo-2,4-di(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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